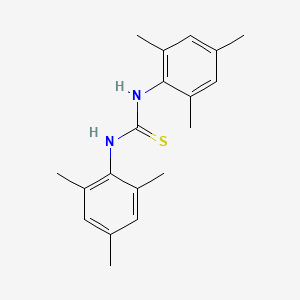
Thiourea, N,N'-bis(2,4,6-trimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N,N’-bis(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C19H24N2S and a molecular weight of 312.47 g/mol This compound is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a thiourea moiety, making it a derivative of thiourea
準備方法
Synthetic Routes and Reaction Conditions: Thiourea, N,N’-bis(2,4,6-trimethylphenyl)- can be synthesized through a condensation reaction between 2,4,6-trimethylaniline and thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions . The reaction mechanism involves the formation of an intermediate isothiocyanate, which subsequently reacts with another molecule of 2,4,6-trimethylaniline to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of thiourea, N,N’-bis(2,4,6-trimethylphenyl)- can be scaled up by optimizing reaction parameters such as temperature, solvent, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions: Thiourea, N,N’-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
科学的研究の応用
Thiourea, N,N’-bis(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of thiourea, N,N’-bis(2,4,6-trimethylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or modulation of receptor function . The pathways involved in its biological activity include the disruption of cellular processes and induction of apoptosis in cancer cells .
類似化合物との比較
Thiourea: A simpler analog with a broader range of applications but less specificity in its interactions.
N,N’-bis(2,4,6-trimethylphenyl)urea: Similar structure but lacks the sulfur atom, leading to different chemical reactivity and applications.
N,N’-bis(2,4,6-trimethylphenyl)thiourea: A closely related compound with similar properties but different steric and electronic effects due to the presence of different substituents.
Uniqueness: Thiourea, N,N’-bis(2,4,6-trimethylphenyl)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 2,4,6-trimethylphenyl groups enhances its stability and specificity in interactions with molecular targets, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
29555-12-2 |
|---|---|
分子式 |
C19H24N2S |
分子量 |
312.5 g/mol |
IUPAC名 |
1,3-bis(2,4,6-trimethylphenyl)thiourea |
InChI |
InChI=1S/C19H24N2S/c1-11-7-13(3)17(14(4)8-11)20-19(22)21-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H2,20,21,22) |
InChIキー |
BFOMXQHNKPGYER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC2=C(C=C(C=C2C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


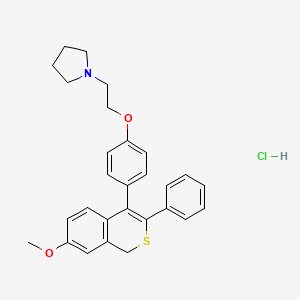
![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)

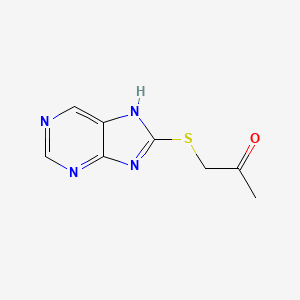

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)

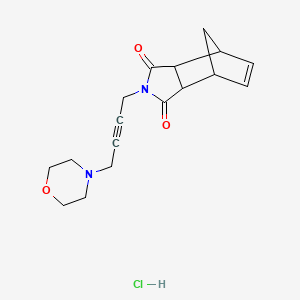

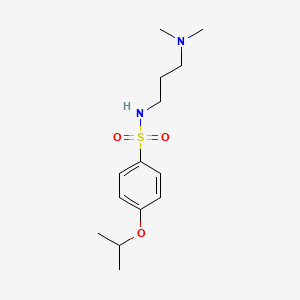

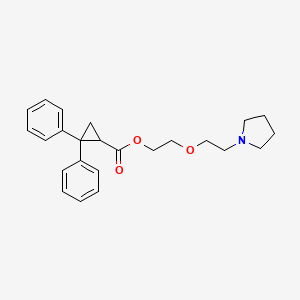
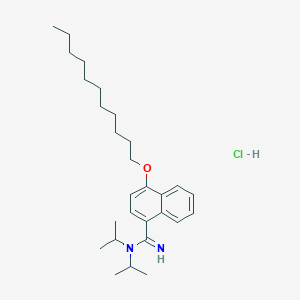
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
